2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-sulfamoylphenyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyridines, a core structure in the compound, can be achieved through a mild, efficient, and operationally simple one-pot synthesis at room temperature from easily available 2-hydrazinopyridine and substituted aromatic aldehydes . This method is functional group tolerant and atom-economic, providing facile access to synthetically and biologically important triazolopyridine derivatives .Scientific Research Applications
Chemical Modification and Amplification Properties
- 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-sulfamoylphenyl)acetamide and its derivatives demonstrate significant chemical reactivity, such as undergoing S-alkylation to yield various acetamide derivatives. These derivatives have shown high activity and resistance to metabolism, indicating their potential in chemical amplification processes (Brown et al., 1978).
Anticancer Potential
- Some derivatives of this compound, especially those incorporating alkylurea moieties, have shown remarkable anticancer effects with reduced toxicity. They exhibit potent antiproliferative activities against various human cancer cell lines, suggesting their potential as effective anticancer agents (Wang et al., 2015).
Synthesis and Biological Assessment for Novel Derivatives
- The synthesis of novel derivatives incorporating 1,2,4-oxadiazole cycles has been explored. These newly synthesized acetamides, with diverse functional groups, have been evaluated for various pharmacological activities. This demonstrates the compound’s versatility in creating new pharmaceuticals (Karpina et al., 2019).
Insecticidal and Herbicidal Applications
- Novel sulfonamide thiazole derivatives of the compound show potential as insecticidal agents. These compounds have been tested against agricultural pests like the cotton leafworm, Spodoptera littoralis, indicating their application in agriculture (Soliman et al., 2020).
Versatile Heterocyclic Synthesis
- The compound is used in synthesizing a wide array of heterocyclic compounds, such as triazolo[4,3-a]pyridines, showcasing its versatility in organic synthesis. These heterocyclic compounds are significant due to their interesting biological properties (Cocco et al., 1991).
Future Directions
Mechanism of Action
Target of Action
Similar compounds bearing the [1,2,4]triazolo[4,3-a]pyridine moiety have been reported to have potential inhibitory activity against c-met kinase .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, potentially leading to changes in cellular processes .
Biochemical Pathways
Given the potential inhibitory activity against c-met kinase, it can be inferred that the compound may influence pathways related to cell growth and proliferation .
Result of Action
Similar compounds have been reported to exhibit anti-tumor activity against various cancer cell lines .
Properties
IUPAC Name |
N-(4-sulfamoylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3S2/c15-24(21,22)11-6-4-10(5-7-11)16-13(20)9-23-14-18-17-12-3-1-2-8-19(12)14/h1-8H,9H2,(H,16,20)(H2,15,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBNTJCHSIXPJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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